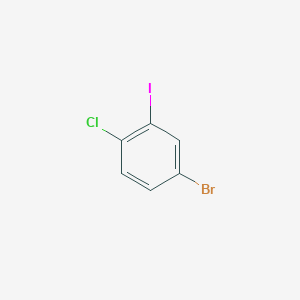
4-Bromo-1-chloro-2-iodobenzene
Übersicht
Beschreibung
4-Bromo-1-chloro-2-iodobenzene is a hydrocarbon derivative . It has the molecular formula CHBrClI . Its average mass is 317.349 Da and its monoisotopic mass is 315.815125 Da . It appears as a white or colorless to yellow powder to lump to clear liquid .
Synthesis Analysis
4-Bromo-2-chloro-1-iodobenzene can be used as an intermediate in organic synthesis . A laboratory route to a similar compound, 1-bromo-4-iodobenzene, involves treating 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-chloro-2-iodobenzene consists of a benzene ring substituted with bromine, chlorine, and iodine atoms .Chemical Reactions Analysis
Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . Therefore, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis
4-Bromo-1-chloro-2-iodobenzene has a density of 2.3±0.1 g/cm3 . Its boiling point is 281.2±20.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 49.9±3.0 kJ/mol . The flash point is 123.8±21.8 °C .Wissenschaftliche Forschungsanwendungen
Halogen Bonding in Structural Determination
4-Bromo-1-chloro-2-iodobenzene plays a role in understanding the influence of halogen bonding in structural determinants. For instance, the study of 4-halotriaroylbenzenes, which includes compounds similar to 4-Bromo-1-chloro-2-iodobenzene, reveals the significance of C-X...O=C interactions and type-II I...I interactions in determining molecular structures (Pigge et al., 2006).
Vibrational Spectra Analysis
4-Bromo-1-chloro-2-iodobenzene contributes to the study of vibrational spectra of halobenzene cations. The research on vibrational spectra, particularly for compounds like chloro- and bromobenzene, aids in understanding electronic states and ionization energies (Kwon et al., 2002).
Phase Studies
The compound also finds application in the study of phase properties of dihalobenzenes, such as vapor pressures and lattice energies. Research in this area provides valuable data on physical properties, enhancing our understanding of phase behavior in halogenated benzene compounds (Oonk et al., 2000).
Synthesis of Valuable Precursors
4-Bromo-1-chloro-2-iodobenzene is crucial in the synthesis of various organic transformations. It acts as an intermediate in the formation of benzynes, which are valuable in organic syntheses. The study of dibromobenzenes highlights the synthesis pathways and applications of these intermediates (Diemer et al., 2011).
Catalysis and Chemical Reactions
This compound is relevant in the study of catalysis, particularly in oxidative addition reactions. The addition of aryl halides like bromo- and iodobenzene to specific rhodium complexes has been investigated, providing insights into catalysis mechanisms (König et al., 2017).
Domino Processes in Organic Chemistry
The compound plays a role in domino transformations in organic chemistry. Studies have shown that 1-bromo-2-iodobenzenes can lead to the formation of benzofurans through domino processes involving intermolecular C-C and C-O bond formations (Lu et al., 2007).
Wirkmechanismus
Target of Action
4-Bromo-1-chloro-2-iodobenzene is primarily a laboratory chemical It is known to cause irritation to the skin, eyes, and respiratory system .
Mode of Action
It is often used as an intermediate in organic synthesis . Its reactivity with other compounds is determined by its chemical structure, particularly the presence of the bromo, chloro, and iodo substituents on the benzene ring.
Biochemical Pathways
Exposure to this compound can lead to irritation and potential harm to biological tissues, likely through nonspecific interactions with biological molecules .
Result of Action
Exposure to 4-Bromo-1-chloro-2-iodobenzene can result in irritation to the skin, eyes, and respiratory system . These effects are likely due to nonspecific interactions with biological molecules and tissues. Long-term or high-level exposure may lead to more severe health effects.
Action Environment
The action of 4-Bromo-1-chloro-2-iodobenzene is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, it should be stored in a cool, well-ventilated place to maintain its stability . The compound’s reactivity and potential for causing irritation may also be influenced by these factors.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVDPJAUWVJWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679547 | |
| Record name | 4-Bromo-1-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
774608-49-0 | |
| Record name | 4-Bromo-1-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-1-CHLORO-2-IODOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



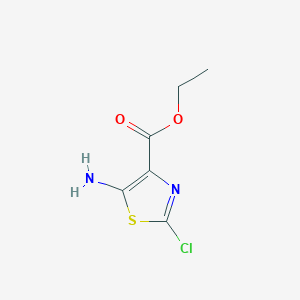
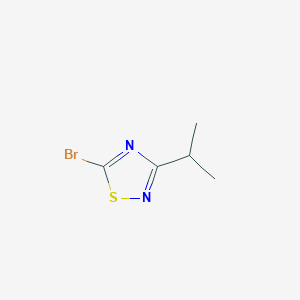



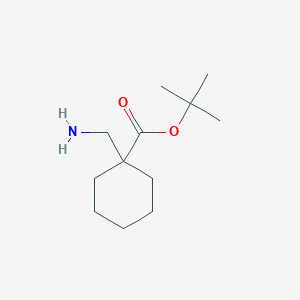

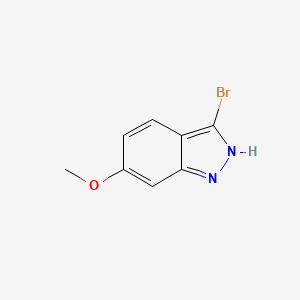



![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)